9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride
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Overview
Description
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄BrN·HCl It is known for its unique structure, which includes a bromine atom and a hexahydropyridoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the hexahydropyridoquinoline core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: Lacks the bromine atom, resulting in different chemical and biological properties.
9-Chloro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
The presence of the bromine atom in 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride (CAS number 75077-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex bicyclic structure that contributes to its interactions with biological systems. The molecular formula is C12H15BrClN and it has a molecular weight of 288.62 g/mol.
Property | Value |
---|---|
CAS Number | 75077-70-2 |
Molecular Formula | C12H15BrClN |
Molecular Weight | 288.62 g/mol |
Purity | 95% |
IUPAC Name | 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline hydrochloride |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of pyridoquinoline compounds. For instance, a study reported that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 6.68 μM . The structure-activity relationship (SAR) indicates that the presence of bromine and other substituents on the aromatic rings enhances antimicrobial potency.
Antitubercular Activity
The compound has been evaluated for its antitubercular activity. In comparative studies:
- Compound 9b showed an MIC of 12.23 μM against M. tuberculosis, which is two times more potent than the reference drug pyrazinamide.
- Compound 9c demonstrated even greater efficacy with an MIC of 6.68 μM .
The exact mechanism through which 9-bromo derivatives exert their biological effects is still under investigation. However, preliminary data suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Case Study on Antimicrobial Efficacy : A systematic screening of various derivatives including 9-bromo compounds showed that modifications to the benzyloxy group significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger.
- SAR Analysis : The SAR study indicated that the introduction of halogen groups such as bromine enhances the lipophilicity and thus the bioavailability of the compound in biological systems .
Properties
Molecular Formula |
C12H15BrClN |
---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H |
InChI Key |
FHUCJFNRJCKNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Cl |
Origin of Product |
United States |
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